molecular formula C11H13Cl2N B12843915 (s)-3-(3,5-Dichlorophenyl)piperidine

(s)-3-(3,5-Dichlorophenyl)piperidine

Cat. No.: B12843915
M. Wt: 230.13 g/mol
InChI Key: ZNCNQBMPRDTUIM-MRVPVSSYSA-N
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Description

(S)-3-(3,5-Dichlorophenyl)piperidine (CAS 1213141-67-3) is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile and valuable synthetic intermediate, particularly for constructing molecules that target the central nervous system. Its structure, featuring a piperidine ring linked to a dichlorophenyl group, is a common pharmacophore found in ligands for various neurological receptors . Research into structurally related compounds highlights the potential of this chiral scaffold in the development of potent and selective receptor agonists and antagonists . The piperidine backbone is a privileged structure in pharmaceuticals, and the incorporation of the 3,5-dichlorophenyl group can enhance lipophilicity and influence binding affinity, making this compound a critical building block for exploring new biologically active entities . Primary areas of research application include the synthesis of potential therapeutic agents for neurological disorders, as well as investigations into anticancer and antimicrobial properties, which are common research paths for piperidine-based compounds . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions.

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

(3S)-3-(3,5-dichlorophenyl)piperidine

InChI

InChI=1S/C11H13Cl2N/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h4-6,8,14H,1-3,7H2/t8-/m1/s1

InChI Key

ZNCNQBMPRDTUIM-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@H](CNC1)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

C1CC(CNC1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-(3,5-Dichlorophenyl)piperidine typically involves the reaction of 3,5-dichlorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine formed during the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of (s)-3-(3,5-Dichlorophenyl)piperidine may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, catalysts such as palladium on carbon (Pd/C) may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(s)-3-(3,5-Dichlorophenyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced piperidine derivatives

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (s)-3-(3,5-Dichlorophenyl)piperidine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Structural Analogues in Piperidine Derivatives

Table 1: Key Structural Analogues and Their Properties

Compound Name Substitution Pattern Key Applications/Activities Source (Evidence ID)
(S)-3-(3,5-Dichlorophenyl)piperidine 3,5-dichlorophenyl at C3 of piperidine Not explicitly reported (inferred bioactivity) N/A
SR140333 3,4-dichlorophenyl at C3 of piperidine Neurokinin receptor antagonist
RP-32490 3,5-dichlorophenyl in imidazolidine Fungicide (metabolite of Iprodione)
3-(2,5-Dichlorophenoxy)piperidine 2,5-dichlorophenoxy at C3 of piperidine No explicit bioactivity reported
Key Observations:
  • Substitution Position: The 3,5-dichloro configuration (target compound) contrasts with 3,4-dichloro (SR140333) and 2,5-dichloro (3-(2,5-dichlorophenoxy)piperidine).
  • Biological Activity: SR140333, with a 3,4-dichlorophenyl group, demonstrates high affinity for neurokinin receptors, suggesting that even minor positional changes in chlorine substituents drastically alter pharmacological profiles . RP-32490, a 3,5-dichlorophenyl-containing agrochemical, highlights this substitution’s relevance in fungicidal activity .

Influence of Substitution on Bioactivity

Table 2: Substitution Effects on Enzyme Inhibition

Compound Class Substitution Pattern Target Enzyme/Receptor Activity (IC50) Source (Evidence ID)
Pyridine-based inhibitors 3,5-dichlorophenyl at C3 of pyridine Furin Picomolar range
Piperidine derivatives 3,4-dichlorophenyl at C3 of piperidine Neurokinin-1 receptor Nanomolar affinity
Key Observations:
  • Halogen Positioning : In pyridine-based furin inhibitors, 3,5-dichloro substitution enhances potency (picomolar IC50) compared to other configurations, likely due to optimized hydrophobic interactions and steric complementarity . This trend may extrapolate to piperidine derivatives, though steric constraints of the saturated ring could modulate effects.
  • Receptor Specificity : SR140333’s 3,4-dichloro substitution favors neurokinin receptor binding, whereas 3,5-dichloro analogues (e.g., RP-32490) are more common in agrochemicals, suggesting divergent structure-activity relationships (SAR) between drug and pesticide design .
Key Observations:
  • The Mannich reaction is a versatile route for synthesizing piperidine derivatives with aryl substituents, as demonstrated in for 3,4-dichlorophenyl analogues . Adapting this method with 3,5-dichlorophenyl precursors could yield the target compound.
  • RP-32490 is synthesized via metabolic degradation of Iprodione, highlighting alternative pathways for 3,5-dichlorophenyl-piperidine-like structures .

Physicochemical and Pharmacokinetic Properties

While direct data for (S)-3-(3,5-dichlorophenyl)piperidine are scarce, comparisons with nifedipine () and other dichlorophenyl compounds suggest:

  • Metabolic Stability : Piperidine rings generally exhibit lower metabolic clearance than pyridines, but halogenation may introduce cytochrome P450 inhibition risks .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-3-(3,5-Dichlorophenyl)piperidine, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the 3,5-dichlorophenyl group to the piperidine scaffold. For enantiomeric control, chiral resolution using HPLC with chiral stationary phases or asymmetric catalysis (e.g., chiral ligands) is critical. Characterization via 1^1H/13^13C NMR and polarimetry can confirm stereochemistry. Evidence from related piperidine derivatives highlights the use of thiourea intermediates and recrystallization for purification .

Q. Which spectroscopic techniques are most effective for structural elucidation of (S)-3-(3,5-Dichlorophenyl)piperidine?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can identify aromatic protons (δ ~6.8–7.4 ppm for dichlorophenyl) and piperidine ring protons (δ ~1.5–3.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+^+ peaks).
  • X-ray Crystallography : Resolves absolute configuration, as seen in structurally related piperidinium compounds .

Q. What biological targets are associated with 3,5-dichlorophenyl-substituted piperidines?

  • Methodological Answer : These compounds often target mitochondrial proteins (e.g., mitoNEET agonists) or neurotransmitter receptors (e.g., 5-HT receptors). In vitro assays such as radioligand binding studies or mitochondrial membrane potential measurements (using JC-1 dye) are used. For example, TT01001, a related compound, improved mitochondrial dysfunction in neuronal apoptosis models .

Advanced Research Questions

Q. How does the stereochemistry of (S)-3-(3,5-Dichlorophenyl)piperidine influence its biological activity compared to the (R)-enantiomer?

  • Methodological Answer : Enantiomers can exhibit divergent binding affinities. For instance, (R)-configured piperidines showed higher 5-HT receptor agonism in studies . To assess this:

  • Synthesize both enantiomers via chiral catalysts.
  • Compare EC50_{50} values in receptor-binding assays (e.g., cAMP accumulation for GPCRs).
  • Molecular docking simulations can predict stereospecific interactions with target proteins .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability). Strategies include:

  • Metabolite Profiling : Use LC-MS/MS to identify degradation products.
  • Bioavailability Studies : Measure plasma concentrations after administration.
  • Protease Inhibition Assays : Test susceptibility to CYP450 enzymes, as seen in fungicide analogs .

Q. What experimental models are suitable for studying oxidative stress modulation by (S)-3-(3,5-Dichlorophenyl)piperidine?

  • Methodological Answer :

  • Cellular Models : SH-SY5Y neurons or INS-1 pancreatic β-cells treated with H2_2O2_2 or streptozotocin to induce oxidative stress.
  • Assays : Measure ROS levels (DCFDA fluorescence), mitochondrial membrane potential (TMRE staining), and apoptosis markers (caspase-3 activity).
  • Reference TT01001’s mechanism in mitigating oxidative stress via mitoNEET activation .

Q. What catalytic strategies enhance the efficiency of synthesizing (S)-3-(3,5-Dichlorophenyl)piperidine derivatives?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time for coupling steps.
  • Organocatalysis : Proline-derived catalysts improve enantioselectivity.
  • Green Chemistry : β-Cyclodextrin (β-CD) catalysis, as demonstrated in dichlorophenyl reduction reactions, minimizes solvent use .

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